molecular formula C8H15NO B3021758 9-Azabicyclo[3.3.1]nonan-3-ol CAS No. 209733-21-1

9-Azabicyclo[3.3.1]nonan-3-ol

Cat. No. B3021758
M. Wt: 141.21 g/mol
InChI Key: LAZFLHAAIKYNNV-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonan-3-ol , also known as ABNO , belongs to a class of nitroxyl radicals . It is sterically unhindered and stable, making it an intriguing compound for various applications. ABNO efficiently catalyzes the oxidation of alcohols, resulting in the formation of the corresponding carbonyl compounds . Its molecular formula is C8H14NO , and its molecular weight is 140.20 g/mol .


Synthesis Analysis

A practical, three-step synthetic route to ABNO has been developed. This synthetic method provides access to this stable nitroxyl radical. ABNO exhibits high catalytic activity compared to TEMPO (another commonly used nitroxyl radical) in the oxidation of alcohols to carbonyl compounds .


Molecular Structure Analysis

The molecular structure of ABNO consists of a bicyclic framework. It is a nine-membered ring with a nitrogen atom incorporated into the ring system. The hydroxyl group (–OH) is attached to one of the carbon atoms within the ring. The steric properties of ABNO contribute to its stability and reactivity .


Chemical Reactions Analysis

  • Other Radical Reactions : Due to its nitroxyl radical nature, ABNO can engage in radical-based reactions, such as radical additions and substitutions .

Physical And Chemical Properties Analysis

  • Melting Point : ABNO melts at approximately 65-70°C .

Scientific Research Applications

“9-Azabicyclo[3.3.1]nonane N-oxyl” (ABNO) is a less hindered nitroxyl radical that exhibits enhanced reactivity compared with TEMPO . It belongs to a sterically unhindered and stable class of nitroxyl radicals . Here are a couple of applications based on the available information:

  • Aerobic Oxidation of Alcohols

    • Application: ABNO may be employed for the aerobic oxidation of alcohols .
    • Results: The oxidation of alcohols to afford the corresponding carbonyl compounds .
  • Crystallographic Studies

    • Application: The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined .
    • Results: The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
  • Catalytic Oxidant for Copper-Catalyzed Greener Oxidation of Alcohols

    • Application: ABNO can be used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols .
    • Results: The oxidation of alcohols under aerobic conditions .
  • Production Intermediate for Agrochemical Agents or Medicines

    • Application: ABNO derivatives are useful as a production intermediate for agrochemical agents or medicines .
    • Method: A 9-azabicyclo[3.3.1]nonan-3-one derivative is reacted with hydrogen in the presence of a catalyst composed of a ruthenium complex .
    • Results: The correspondent endo-9-azabicyclo[3.3.1]nonan-3-ol derivative is obtained at a low cost by a simplified process .
  • Aerobic Oxidation of Alcohols with Iron Nitrate

    • Application: ABNO can be used in combination with iron nitrate for the efficient aerobic oxidation of a broad range of primary and secondary alcohols .
    • Results: The oxidation of alcohols to the corresponding aldehydes and ketones at room temperature with ambient air as the oxidant .
  • Synthesis of Euphococcinine

    • Application: ABNO derivatives can be used in the synthesis of (±)-euphococcinine .
    • Method: Compound 17c was subjected to desilylation, ozonolysis, and subsequent 1,2-transposition of the resulting carbonyl group to give 9-benzoyl-1-methyl-9-azabicyclo [3.3.1]nonan-3-one .
    • Results: A potential precursor for the synthesis of (±)-euphococcinine is obtained .

properties

IUPAC Name

9-azabicyclo[3.3.1]nonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZFLHAAIKYNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30487229
Record name 9-Azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azabicyclo[3.3.1]nonan-3-ol

CAS RN

26651-94-5
Record name 9-Azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Azabicyclo[3.3.1]nonan-3-ol
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9-Azabicyclo[3.3.1]nonan-3-ol
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9-Azabicyclo[3.3.1]nonan-3-ol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
9-Azabicyclo[3.3.1]nonan-3-ol

Citations

For This Compound
19
Citations
AH Birke - 1967 - search.proquest.com
PREFACE It is with sincere appreciation that I ack nowledge the very helpful contributions to this study by my colleagues and friends. I wish to acknowledge the conception of the …
Y Kashman, E Benary - The Journal of Organic Chemistry, 1972 - ACS Publications
The 2-aza-6-oxaadamantanic skeleton has already been synthesized by another method. 1 In thispaper we report a new approach which should enable the intro-duction of other …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
W Chu, J Xu, D Zhou, F Zhang, LA Jones… - Bioorganic & medicinal …, 2009 - Elsevier
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were synthesized. Among them, WC-26 and WC-59 were identified as the most potent σ 2 receptor …
ZW Wu, SY Song, L Li, HL Lu, B Lieberman… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of tetrahydroindazole derivatives were synthesized and evaluated for their affinities for both sigma-1 and sigma-2 receptors. These compounds are hybrid structures of a …
JA Moore, RC Gearhart, OS Rothenberger… - The Journal of …, 1972 - ACS Publications
1 by 1, 3-dipolar cycloadditionof thermally generated l-acyl-2, 3-dihydro-l, 2-diazepimnium betaines and di-methyl acetylenedicarboxylate. 2 We now describe an unusual reaction of …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
R Lazny, A Ratkiewicz, A Nodzewska, A Wynimko… - Tetrahedron, 2012 - Elsevier
Tropane (8-methyl-8-azabicyclo[3.2.1]octane) and granatane (9-methyl-9-azabicyclo[3.3.1]nonane) derivatives undergo fast N-methyl inversion. The distribution of axial and equatorial N…
M Shibuya, S Nagasawa, Y Osada… - The Journal of Organic …, 2014 - ACS Publications
The mechanism of an NO x -assisted, nitroxide(nitroxyl radical)-catalyzed aerobic oxidation of alcohols was investigated using a set of sterically and electronically modified nitroxides (ie…
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
M Turconi, M Nicola, M Gil Quintero… - Journal of medicinal …, 1990 - ACS Publications
A series of 2, 3-dihydro-2-oxo-lH-benzimidazole-l-carboxylic acid esters and amides containing a basic azacyclo-or azabicycloalkyl moiety has been synthesized and evaluatedfor 5-…
Number of citations: 93 0-pubs-acs-org.brum.beds.ac.uk
JC Howard - The Journal of Organic Chemistry, 1972 - ACS Publications
The synthesis ofcis-and irans-4-amino-5-phenyl-3-isothiazolidinone 1, 1-dioxide (3 and 5) via methanolysis of the corresponding 4-acetamido derivatives 1 and 6 and base-catalyzed …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
MJ Fernandez, R Huertas, E Galvez - Journal of molecular structure, 1991 - Elsevier
A series of N-substituted-9-phenethyl-3-amino norgranatane derivatives have been synthesized and studied by 1 H and 13 C NMR spectroscopy. The compounds studied display in …

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